(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
CAS No.:
Cat. No.: VC13472976
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O2S |
|---|---|
| Molecular Weight | 283.39 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C13H21N3O2S/c1-8(2)11(14)13(18)16(9(3)4)7-10(17)12-15-5-6-19-12/h5-6,8-9,11H,7,14H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | UGQCDDZLOWWFMG-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide (CAS: 820231-21-8 or 1354010-79-9) is a chiral organic compound with the molecular formula C₁₃H₂₁N₃O₂S and a molar mass of 283.39 g/mol. Its structure features:
-
An (S)-configured amino group at the second carbon.
-
N-isopropyl and N-(2-oxo-2-thiazol-2-yl-ethyl) substituents on the amide nitrogen.
-
A thiazole ring with a ketone group at the 2-position.
The compound’s IUPAC name is (S)-2-amino-3-methyl-N-(propan-2-yl)-N-[2-(thiazol-2-yl)-2-oxoethyl]butanamide .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.39 g/mol | |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) | |
| LogP | Estimated ~1.5 (moderate lipophilicity) | |
| Melting Point | Not reported | — |
The thiazole ring contributes to π-π interactions, while the amide and ketone groups enable hydrogen bonding, critical for target binding .
Research Findings and Pharmacological Data
-
In Vitro Studies: Analogous compounds show IC₅₀ values in the micromolar range for antimicrobial targets .
-
Toxicity: No specific data available, but thiazoles generally exhibit low acute toxicity .
-
ADME Profile: Predicted moderate bioavailability due to balanced lipophilicity and hydrogen-bonding capacity .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Activity |
|---|---|---|
| CL075 | Thiazolo[4,5-c]quinoline core | TLR8 agonist (EC₅₀: 3 μM) |
| Imiquimod | Imidazoquinoline scaffold | TLR7 agonist |
| This Compound | Flexible amide-thiazole linker | Underexplored |
The N-isopropyl and methyl groups may enhance metabolic stability compared to bulkier analogs .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume